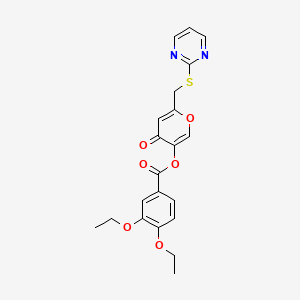

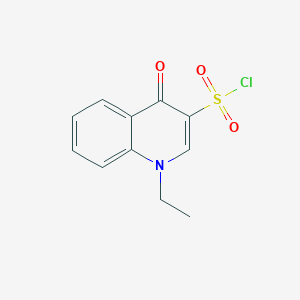

![molecular formula C9H14N2O3 B2493826 Acide 2-[1-(2-méthylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acétique CAS No. 852851-73-1](/img/structure/B2493826.png)

Acide 2-[1-(2-méthylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WAY-652641 est un composé chimique connu pour son rôle d'inhibiteur de la kinase dépendante des cyclines (CDK). Il a une formule moléculaire de C9H14N2O3 et un poids moléculaire de 198,22 g/mol . Ce composé est principalement utilisé dans la recherche scientifique et n'est pas destiné à un usage thérapeutique chez l'homme ou l'animal .

Applications De Recherche Scientifique

WAY-652641 is widely used in scientific research, particularly in the study of cell cycle regulation and cancer biology. As a CDK inhibitor, it is valuable in investigating the mechanisms of cell cycle control and the development of cancer therapies. Researchers use WAY-652641 to study the effects of CDK inhibition on cell proliferation and apoptosis, providing insights into potential therapeutic targets for cancer treatment .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour WAY-652641 ne sont pas largement documentées dans les sources accessibles au public. Il est généralement synthétisé en laboratoire dans des conditions contrôlées. Le composé est souvent stocké à -20 °C sous forme de poudre pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

WAY-652641, en tant qu'inhibiteur de la CDK, est impliqué dans diverses réactions biochimiques. Il interagit principalement avec les kinases dépendantes des cyclines, inhibant leur activité Il est connu pour former des solutions stables dans le diméthylsulfoxyde (DMSO) à des concentrations allant jusqu'à 10 mM .

Applications de la recherche scientifique

WAY-652641 est largement utilisé dans la recherche scientifique, en particulier dans l'étude de la régulation du cycle cellulaire et de la biologie du cancer. En tant qu'inhibiteur de la CDK, il est précieux pour étudier les mécanismes de contrôle du cycle cellulaire et le développement de thérapies anticancéreuses. Les chercheurs utilisent WAY-652641 pour étudier les effets de l'inhibition de la CDK sur la prolifération cellulaire et l'apoptose, fournissant des informations sur les cibles thérapeutiques potentielles pour le traitement du cancer .

Mécanisme d'action

WAY-652641 exerce ses effets en inhibant l'activité des kinases dépendantes des cyclines. Les CDK sont des enzymes essentielles qui régulent le cycle cellulaire, et leur inhibition peut entraîner un arrêt du cycle cellulaire et l'apoptose. En se liant au site actif des CDK, WAY-652641 empêche la phosphorylation des protéines cibles, perturbant ainsi la progression du cycle cellulaire .

Mécanisme D'action

WAY-652641 exerts its effects by inhibiting the activity of cyclin-dependent kinases. CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. By binding to the active site of CDKs, WAY-652641 prevents the phosphorylation of target proteins, thereby disrupting the progression of the cell cycle .

Comparaison Avec Des Composés Similaires

WAY-652641 est unique dans son inhibition spécifique des CDK. Des composés similaires incluent d'autres inhibiteurs de la CDK tels que le palbociclib, le ribociclib et l'abémaciclib. Ces composés ciblent également les CDK mais peuvent avoir des profils de sélectivité et des puissances différents. WAY-652641 se distingue par sa structure moléculaire particulière et ses interactions spécifiques avec les CDK .

Propriétés

IUPAC Name |

2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHYFPMWZVPVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=C(N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852851-73-1 |

Source

|

| Record name | 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)

![2,4-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)

![4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2493760.png)

![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)

![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2493765.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)